molecular formula C14H16N2O5 B14908635 1H-indole, 2-acetyl-3-aminosuccinate

1H-indole, 2-acetyl-3-aminosuccinate

Cat. No.: B14908635
M. Wt: 292.29 g/mol
InChI Key: VJHXAZZBZRMMBC-UHFFFAOYSA-N
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Description

1H-Indole, 2-acetyl-3-aminosuccinate is a compound that belongs to the indole family, which is known for its significant biological and pharmacological properties. Indoles are heterocyclic compounds that play a crucial role in various biological processes and are found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 1H-indole, 2-acetyl-3-aminosuccinate can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions . Another approach is the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Indole, 2-acetyl-3-aminosuccinate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1H-indole, 2-acetyl-3-aminosuccinate involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

1H-Indole, 2-acetyl-3-aminosuccinate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

2-acetyl-3-aminobutanedioic acid;1H-indole

InChI

InChI=1S/C8H7N.C6H9NO5/c1-2-4-8-7(3-1)5-6-9-8;1-2(8)3(5(9)10)4(7)6(11)12/h1-6,9H;3-4H,7H2,1H3,(H,9,10)(H,11,12)

InChI Key

VJHXAZZBZRMMBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(C(=O)O)N)C(=O)O.C1=CC=C2C(=C1)C=CN2

Origin of Product

United States

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